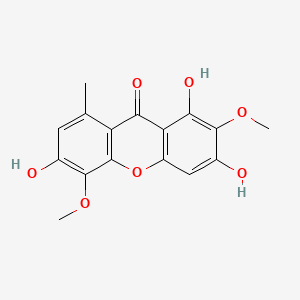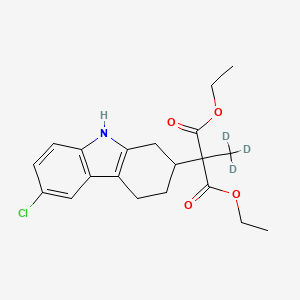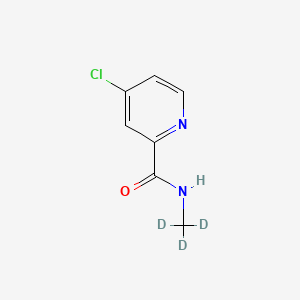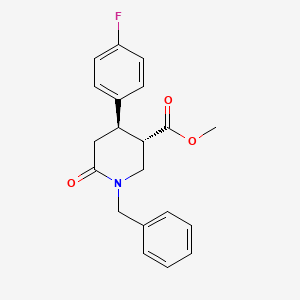
Drimiopsin D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Drimiopsin D is a natural product isolated from the herb Scilla scilloidesThe chemical structure of this compound has been revised to 2,5-dimethoxy-8-methyl-1,3,6-trihydroxyxanthone .
准备方法
Synthetic Routes and Reaction Conditions: Drimiopsin D is typically isolated from the ethanol extract of the whole plants of Scilla scilloides. The isolation process involves extensive spectroscopic studies to elucidate the structure of the compound .
Industrial Production Methods: There is limited information available on the industrial production methods of this compound.
化学反应分析
Types of Reactions: Drimiopsin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
科学研究应用
Drimiopsin D has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a reference compound in the study of xanthones and their derivatives. In biology, this compound is investigated for its potential anti-inflammatory and anti-cancer properties. In medicine, it is explored for its potential therapeutic effects in treating various diseases .
作用机制
The mechanism of action of Drimiopsin D involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may influence oxidative stress and inflammatory pathways .
相似化合物的比较
Similar Compounds: Drimiopsin D is structurally similar to other xanthones, such as Drimiopsin C and norlichexanthone. These compounds share a similar tricyclic aromatic structure but differ in their functional groups and substituents .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of functional groups, including the 2,5-dimethoxy and 1,3,6-trihydroxy substituents. These functional groups contribute to its distinct chemical properties and potential biological activities .
属性
IUPAC Name |
1,3,6-trihydroxy-2,5-dimethoxy-8-methylxanthen-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-6-4-7(17)15(22-3)16-10(6)12(19)11-9(23-16)5-8(18)14(21-2)13(11)20/h4-5,17-18,20H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBCXOKCVLBBMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801201821 |
Source


|
| Record name | 1,3,6-Trihydroxy-2,5-dimethoxy-8-methyl-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773850-91-2 |
Source


|
| Record name | 1,3,6-Trihydroxy-2,5-dimethoxy-8-methyl-9H-xanthen-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773850-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,6-Trihydroxy-2,5-dimethoxy-8-methyl-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What prompted the re-investigation of Scilla scilloides and the subsequent revision of the Drimiopsin D structure?
A1: While the provided abstracts don't explicitly state the reason for the re-investigation, they highlight that the research led to a structural revision of this compound [, ]. This suggests that previous structural assignments for this compound may have been inaccurate or incomplete. The researchers likely employed advanced spectroscopic techniques, unavailable during earlier studies, to achieve a more accurate characterization.
Q2: What is the significance of identifying lanostane-type triterpenoids in Scilla scilloides?
A2: Lanostane-type triterpenoids are a class of natural products exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The identification of these compounds in Scilla scilloides [, ] suggests that this plant species may hold potential as a source of novel bioactive molecules. Further research is needed to explore the specific activities and potential applications of these isolated triterpenoids, including this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide](/img/structure/B563551.png)
![4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/new.no-structure.jpg)

![1-(Benzyl-d5)-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563560.png)




